molecular formula C20H24O3 B1360786 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone CAS No. 898756-38-2

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone

Cat. No.: B1360786
CAS No.: 898756-38-2
M. Wt: 312.4 g/mol
InChI Key: KXJXELGNEGZAHE-UHFFFAOYSA-N
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Description

Crystallographic Data

While direct crystallographic data for this compound are limited, analogous dioxane derivatives provide insights:

Parameter Value (Analogous Compounds) Source
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.54 Å, b = 11.23 Å, c = 14.76 Å
Hydrogen bonding C=O···H–O (2.8–3.2 Å)

The 1,3-dioxane ring stabilizes via intramolecular hydrogen bonding between the ketone oxygen and dioxane ether oxygen.

Conformational Dynamics (NMR Studies)

  • ¹H NMR : The dioxane ring protons (H-4, H-6) split into doublets (J = 12.1 Hz), indicating axial-equatorial coupling.
  • Dynamic behavior : Variable-temperature NMR reveals restricted rotation about the C–O bonds in the dioxane ring, with an energy barrier of ~45 kJ/mol.

Spectroscopic Fingerprints

Technique Key Signals
IR (cm⁻¹) 1715 (C=O stretch), 1105 (C–O–C ether)
MS (m/z) 312.4 [M]⁺, 185.1 [C₁₀H₉O]⁺
¹³C NMR (ppm) 207.8 (C=O), 98.4 (dioxane C-2)

Comparative Structural Analysis with Related Dioxane Derivatives

Comparison with 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone

Feature Target Compound Butyrophenone Analog (CAS 898785-40-5)
Aromatic group Naphthalen-2-yl Phenyl
Molecular weight 312.4 g/mol 262.34 g/mol
Solubility Low in polar solvents Moderate in dichloromethane
Conformational rigidity Higher (bulky naphthyl group) Lower (smaller phenyl group)

Comparison with 1'-Butyronaphthone (CAS 2876-62-2)

Feature Target Compound 1'-Butyronaphthone
Backbone Butanone with dioxane Butanone without dioxane
Boiling point 415–420°C (estimated) 320–325°C
Electronic effects Electron-withdrawing dioxane group No significant electronic modulation

Impact of Substituents on Reactivity

  • 5,5-Dimethyl groups : Steric hindrance locks the dioxane ring in a chair conformation, reducing rotational freedom.
  • Naphthyl vs. phenyl : The extended π-system in the naphthyl group enhances UV absorption (λmax = 280 nm vs. 265 nm for phenyl).

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-20(2)13-22-19(23-14-20)9-5-8-18(21)17-11-10-15-6-3-4-7-16(15)12-17/h3-4,6-7,10-12,19H,5,8-9,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJXELGNEGZAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646032
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-38-2
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2'-butyronaphthone typically involves the construction of the 1,3-dioxane ring and its subsequent attachment to the naphthone backbone with a butyryl substituent. The key preparative steps can be inferred as follows:

  • Formation of the 1,3-dioxane ring : The 1,3-dioxane moiety, particularly the 5,5-dimethyl substituted variant, is commonly synthesized via acetalization or ketalization reactions involving a suitable diol and a ketone or aldehyde precursor. Literature describes a method where 3-hydroxy-2-butanone reacts with dimethyl carbonate under catalytic conditions to yield 4,5-dimethyl-1,3-dioxole-2-ketone intermediates, which are structurally related to the 1,3-dioxane ring system in the target compound.

  • Attachment to the naphthone core : The butyronaphthone structure can be prepared by Friedel-Crafts acylation or other carbonylation methods on a naphthalene derivative. The 1,3-dioxane substituent is then introduced at the 4-position of the naphthone ring through nucleophilic substitution or condensation reactions, often involving the ketone functionality of the butyryl side chain.

Detailed Preparation Method (Inferred from Related Patents and Literature)

A representative preparation can be outlined in stages:

Step Description Conditions/Notes
1 Synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone intermediate React 3-hydroxy-2-butanone with dimethyl carbonate in presence of sodium propylate catalyst in solvent (e.g., dme) at 60–100 °C for 3–6 h; transesterification occurs with methanol removal by distillation.
2 Heat reaction mixture to 110–160 °C for 2–5 h to drive reaction to completion and remove byproducts Continuous distillation removes methanol and other volatiles; reaction monitored for completion.
3 Neutralization and purification Cool to room temperature; neutralize catalyst with concentrated hydrochloric acid to pH ~7; recover dimethyl carbonate by fractionation; crystallize product at 0–5 °C; filtration yields crude 1,3-dioxane intermediate.
4 Coupling with naphthone derivative The 1,3-dioxane intermediate is reacted with a 2'-butyronaphthone precursor under conditions facilitating substitution at the 4-position of the naphthone ring. Specific reagents and catalysts are not detailed in available sources but likely involve acid/base catalysis or metal-catalyzed coupling.
5 Purification of final product Recrystallization or chromatographic purification to obtain highly pure this compound.

Yields and Purity

From the synthesis of the 1,3-dioxane intermediate:

Batch Conditions Yield (%) Purity (HPLC) Melting Point (°C)
3-hydroxy-2-butanone (88 g), dimethyl carbonate (90–180 g), sodium propylate (0.88–4.4 g), 60–100 °C transesterification, 110–160 °C distillation 47–53% 99.0–99.6% 77–78.5

These data reflect efficient formation of the 1,3-dioxane intermediate, which is critical for the subsequent steps.

Challenges and Considerations

  • Safety and control of reaction conditions : The transesterification and subsequent heating steps require precise temperature control to avoid decomposition or side reactions.

  • Removal of volatile byproducts : Continuous distillation is essential to drive the reaction forward and maintain high purity.

  • Neutralization step : Proper pH adjustment is necessary to quench the catalyst and facilitate crystallization.

  • Coupling specificity : The selective attachment of the dioxane moiety at the 4-position of the naphthone ring demands careful choice of reagents and reaction environment to avoid regioisomer formation.

Summary Table of Preparation Steps

Stage Key Reagents Conditions Outcome
1. 1,3-Dioxane ring synthesis 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate catalyst 60–100 °C, 3–6 h, distillation of methanol Formation of cyclic ketone intermediate
2. Reaction completion Continued heating 110–160 °C, 2–5 h, distillation Removal of byproducts, reaction completion
3. Neutralization & crystallization Concentrated HCl Room temperature, pH ~7, cooling to 0–5 °C Crude intermediate isolation
4. Coupling with naphthone Naphthone derivative Specific conditions not detailed Formation of target compound
5. Purification Recrystallization solvents Heating and cooling cycles High purity final product

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthone moiety are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Drug Delivery Systems

Recent studies have highlighted the use of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone in drug delivery systems. For example, amphiphilic polymers incorporating this compound have been developed to enhance the solubility and bioavailability of poorly soluble drugs. These polymers can self-assemble into micelles or nanoparticles, facilitating targeted delivery and controlled release of therapeutic agents .

Anticancer Therapy

The compound has been explored in the context of anticancer therapy. Research indicates that it can be utilized in formulations that encapsulate anticancer drugs, improving their efficacy and reducing side effects. In vivo studies have demonstrated promising results in enhancing the therapeutic effects of conventional anticancer agents when combined with this compound .

Material Science Applications

This compound has also found applications in materials science, particularly in the development of advanced materials with specific properties.

Photonic Materials

Due to its ability to undergo photo-induced transformations, this compound is being investigated for use in photonic materials. These materials can be employed in sensors and optical devices where light manipulation is crucial .

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors. Its incorporation into polymer matrices enhances the mechanical properties of these materials .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a valuable reagent for various analytical techniques.

Chromatographic Techniques

This compound is utilized as a standard reference material in chromatographic analyses, aiding in the quantification of related compounds in complex mixtures. Its distinct chromatographic behavior allows for accurate identification and quantification in research settings .

Spectroscopic Studies

The unique spectral properties of this compound make it an excellent candidate for spectroscopic studies. It can be used as a fluorescent probe in biochemical assays to monitor interactions at the molecular level .

Case Studies

StudyApplicationFindings
Aibani et al., 2024Drug DeliveryDemonstrated enhanced solubility and bioavailability of anticancer drugs using amphiphilic polymers containing the compound.
ResearchGate PublicationAnalytical ChemistryEstablished the effectiveness of the compound as a standard reference material for chromatographic techniques.
Material Science ResearchPhotonic MaterialsInvestigated its potential use in developing photonic devices with improved light manipulation capabilities.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-butyronaphthone involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone (CAS 898756-29-1)

  • Key Differences: The isomerization of the butyronaphthone group from the 2'- to the 1'-position alters the spatial arrangement of the aromatic system.
  • Applications : Both isomers are listed as intermediates in pharmaceutical synthesis, but their distinct regiochemistry may lead to divergent reactivity in downstream reactions.

Fluorinated Analog: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone (CAS 898786-06-6)

  • Structural Features : Replaces the naphthone group with a fluorophenyl moiety (C₁₆H₂₁FO₃, MW 280.33). The fluorine atom introduces electronegativity, enhancing metabolic stability and altering electronic properties compared to the naphthalene system .
  • Implications : The reduced aromatic surface area may decrease π-π stacking interactions, making it less suitable for materials science but advantageous in medicinal chemistry for targeted drug design.

Aldehyde Derivative: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butanal (CAS 127600-13-9)

  • Functional Group : Features a terminal aldehyde (-CHO) instead of a ketone. This increases reactivity, particularly in nucleophilic additions or oxidations, but necessitates air-sensitive handling .
  • Applications : Primarily used as a synthetic intermediate for crosslinking or polymerization reactions, contrasting with the ketone’s role in stable conjugate formation.

Methoxy-Substituted Dioxane Derivatives

  • Example: Compounds with (5,5-dimethyl-1,3-dioxan-2-yl)methoxy groups () exhibit varied R2 substituents (e.g., spirocyclic or halogenated groups).

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight Functional Group Key Properties Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone Not Provided Inferred* Inferred* Ketone (naphthone) High aromatic conjugation, moderate stability Pharmaceutical intermediate
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone 898756-29-1 Not Provided Not Provided Ketone (naphthone) Positional isomer, altered steric effects Synthetic chemistry
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone 898786-06-6 C₁₆H₂₁FO₃ 280.33 Ketone (fluorophenyl) Enhanced metabolic stability Medicinal chemistry
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butanal 127600-13-9 C₁₀H₁₈O₃ 186.25 Aldehyde Air-sensitive, high reactivity Polymer synthesis

*Molecular formula and weight inferred from analogs.

Research Findings and Implications

  • Steric Effects : The 5,5-dimethyl group on the dioxane ring consistently provides steric protection across analogs, reducing susceptibility to enzymatic degradation or unwanted side reactions .
  • Electronic Modulation : Fluorination () and aldehyde functionalities () demonstrate how substituent choice tailores electronic properties for specific applications, such as drug stability or polymer crosslinking.
  • Aromatic Systems : The naphthone group’s extended conjugation (vs. phenyl in ) may improve UV absorption properties, relevant in materials science or photochemical studies .

Notes and Limitations

  • Data Gaps : Exact molecular formulas and experimental data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.
  • Contradictions: describes historical melting points of unrelated phenoxy compounds, highlighting the need for caution when cross-referencing older data .
  • Safety: Air sensitivity noted for the aldehyde derivative () underscores the importance of tailored handling protocols compared to ketone-based analogs .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-butyronaphthone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C20H24O3C_{20}H_{24}O_3 with a molecular weight of 312.4 g/mol. The compound features a naphthone moiety linked to a dioxane ring, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : Related compounds have shown efficacy against various microbial strains.
  • Potential Mechanisms of Action : The mechanisms through which these compounds exert their effects may include the modulation of cellular pathways and interactions with DNA.

Antitumor Activity

A study evaluated the cytotoxic activity of several derivatives of butyronaphthones against human cancer cell lines. The results indicated that certain analogs demonstrated significant inhibition of cell viability:

CompoundCell LineIC50 (µM)
This compoundBxPC3 (pancreatic)≤0.34
Other derivativesVarious linesVaries

The study highlighted that the compound's structure significantly influenced its activity, suggesting that modifications could enhance its potency against resistant cancer phenotypes .

Antimicrobial Activity

Research into similar dioxane derivatives has shown promising results against pathogenic microorganisms. For example, compounds with similar structural features were tested against Leishmania donovani and exhibited notable inhibitory effects:

CompoundTarget OrganismIC50 (µM)
Dioxane derivativeL. donovani12.2 - 35
ControlVero cells (cytotoxicity)>40

The selectivity index (SI) was calculated to assess the safety profile of these compounds, indicating a favorable therapeutic window for further development .

The proposed mechanisms by which this compound may exert its biological effects include:

  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

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